REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].CON(C)[C:8]([C:10]1[S:14][C:13]2[C:15]([O:19][CH3:20])=[CH:16][CH:17]=[CH:18][C:12]=2[CH:11]=1)=[O:9]>O1CCCC1>[CH3:20][O:19][C:15]1[C:13]2[S:14][C:10]([C:8](=[O:9])[CH2:1][CH3:2])=[CH:11][C:12]=2[CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
N,7-dimethoxy-N-methylbenzo[b]thiophene-2-carboxamide
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=CC2=C(S1)C(=CC=C2)OC)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2.5 hour
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 5M hydrochloric acid (10 ml) and water (150 ml)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into dichloromethane (3×60 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography over silica
|
Type
|
ADDITION
|
Details
|
followed by a 99:1 mixture of dichloromethane and methanol as eluants
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1SC(=C2)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |